An In-depth Technical Guide to 2-(2-(2-Aminoethoxy)ethoxy)acetic Acid Hydrochloride
An In-depth Technical Guide to 2-(2-(2-Aminoethoxy)ethoxy)acetic Acid Hydrochloride
Introduction
2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride, also known as AEAA hydrochloride, is a bifunctional molecule featuring a terminal primary amine and a carboxylic acid.[1] These functional groups are separated by a hydrophilic diethylene glycol spacer. This unique structure, particularly the polyethylene glycol (PEG)-like moiety, enhances its solubility and biocompatibility, making it a valuable building block in pharmaceutical and biotechnological research.[2] The hydrochloride salt form further improves its solubility in polar solvents compared to its free base form.[2] It is widely utilized as a linker in drug development, particularly in the synthesis of peptide-based therapeutics and peptide nucleic acids (PNAs).[3][4]
Chemical Structure and Properties
The structure of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride consists of a central diethylene glycol core, which provides flexibility and hydrophilicity. One terminus of the chain is an ethylamine group, which is protonated in the hydrochloride salt form. The other terminus is an ethoxyacetic acid moiety. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[2-(2-aminoethoxy)ethoxy]acetic acid;hydrochloride.[5]
Physicochemical and Spectroscopic Data
The key properties of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid and its hydrochloride salt are summarized below. These properties are crucial for its application in chemical synthesis and bioconjugation.
| Property | Value | Source |
| CAS Number | 134979-01-4 | [3][6] |
| Molecular Formula | C₆H₁₄ClNO₄ | [5] |
| Molecular Weight | 199.63 g/mol | [5] |
| Physical Form | Solid, White to off-white crystalline powder | [4][6] |
| Purity | ≥95-97% | [5][6] |
| Melting Point | 124.0-128.0 °C (for free base) | [] |
| Boiling Point | 323.8 ± 22.0 °C at 760 mmHg (for free base) | [] |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | [] |
| Storage Conditions | Room temperature, under an inert atmosphere | [6] |
| Spectroscopic Data | Availability |
| ¹H NMR | Available from commercial suppliers[8] |
| ¹³C NMR | Available from commercial suppliers[8] |
| Mass Spectrometry (MS) | Available from commercial suppliers[8] |
| Infrared (IR) | Available from commercial suppliers[8] |
Visualization of Structure and Applications
Chemical Structure Diagram
The following diagram illustrates the two-dimensional chemical structure of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride.
Application as a Linker in Bioconjugation
This compound is frequently used as a hydrophilic linker to connect a payload molecule (e.g., a drug) to a targeting moiety (e.g., a peptide or antibody). The workflow below illustrates this fundamental role.
Experimental Protocols: Synthesis
The synthesis of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid has been approached through various routes. A common method involves a multi-step process starting from commercially available materials. One documented protocol avoids the need for isolation and purification of intermediates, improving efficiency.[9][10]
Representative Synthesis Protocol
This protocol is a generalized representation based on published methods.[9]
Objective: To synthesize 2-(2-(2-Aminoethoxy)ethoxy)acetic acid.
Starting Material: 2-[2-(2-chloroethoxy)ethoxy]-ethanol.
Key Steps:
-
Azide Formation: The starting material, 2-[2-(2-chloroethoxy)ethoxy]-ethanol, is converted to its corresponding azide derivative. This is typically achieved by reacting it with sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF).
-
Reduction of Azide to Amine: The azide group is reduced to a primary amine. A common method for this transformation is the Staudinger reaction, which involves treatment with triphenylphosphine (PPh₃) followed by hydrolysis.
-
Protection of the Amine: The newly formed amino group is protected to prevent it from reacting in the subsequent oxidation step. A variety of protecting groups can be used, such as Fluorenylmethyloxycarbonyl (Fmoc), by reacting the amine with Fmoc-Cl or Fmoc-OSu.[9]
-
Oxidation of Alcohol to Carboxylic Acid: The terminal primary alcohol is oxidized to a carboxylic acid. A selective oxidation agent like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in the presence of a co-oxidant is often used for this step to avoid side reactions.[10]
-
Deprotection (if necessary) and Salt Formation: The protecting group is removed from the amine. For an Fmoc group, this is typically done using a base like piperidine. To obtain the final hydrochloride salt, the resulting free base of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid is treated with hydrochloric acid (HCl).[2]
This process yields the desired product with high purity, suitable for applications in solid-phase peptide synthesis and drug conjugation.[9]
Applications in Research and Drug Development
The bifunctional and hydrophilic nature of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride makes it a versatile tool for researchers.
-
Peptide and Protein Modification: It serves as a linker to attach labels, drugs, or other molecules to peptides and proteins. Its PEG structure can improve the solubility and pharmacokinetic properties of the resulting conjugate.[2]
-
Peptide Nucleic Acid (PNA) Synthesis: It is used in the development of modified PNAs, which are synthetic analogs of DNA. These modified PNAs can be used as probes for the detection of specific DNA sequences.[2][4]
-
Drug Delivery: The compound is a key component in creating complex drug delivery systems, such as antibody-drug conjugates (ADCs) and PROTACs. It acts as a spacer that connects the targeting moiety to the therapeutic agent.[]
-
GLP-1 Receptor Agonist Synthesis: It is a critical linker used in the synthesis of important peptide-based drugs like Semaglutide and Tirzepatide, which are used for the treatment of type 2 diabetes and obesity.[3]
-
Biochemical Probes: Due to its reactive functional groups, it is employed to create chemical probes for studying biological pathways and molecular interactions in various biochemical assays.[1][2]
References
- 1. CAS # 134979-01-4, 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride - chemBlink [chemblink.com]
- 2. Buy 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride | 134979-01-4 [smolecule.com]
- 3. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA)-Semaglutide, Tirzepatide intermediates manufacturer CongenPharma [congenpharma.com]
- 4. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 [chemicalbook.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid HCl | 134979-01-4 [sigmaaldrich.com]
- 8. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride(134979-01-4) 1H NMR spectrum [chemicalbook.com]
- 9. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
